10-Bromobenzo[h]quinoline

Synthetic methodology Cross-coupling C10-arylation

10-Bromobenzo[h]quinoline (CAS 152583-10-3, molecular formula C₁₃H₈BrN, molecular weight 258.11 g/mol) is a brominated heterocyclic compound in the benzo[h]quinoline family, a class of tricyclic fused-ring N-heterocycles recognized as C,N-cyclometalating ligand scaffolds structurally analogous to 2-phenylpyridine. The bromine substituent occupies the C10 position—the peri carbon adjacent to the quinoline nitrogen—which is the established site of direct cyclometalation with transition metals including Ir(III), Pd(II), Rh(I), and Ru(II).

Molecular Formula C13H8BrN
Molecular Weight 258.11 g/mol
CAS No. 152583-10-3
Cat. No. B3048024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromobenzo[h]quinoline
CAS152583-10-3
Molecular FormulaC13H8BrN
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C3=C(C=CC=N3)C=C2
InChIInChI=1S/C13H8BrN/c14-11-5-1-3-9-6-7-10-4-2-8-15-13(10)12(9)11/h1-8H
InChIKeyUSNMMZIRMGSWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Bromobenzo[h]quinoline (CAS 152583-10-3): A C10-Functionalized Benzo[h]quinoline Building Block for Cross-Coupling and Organometallic Chemistry


10-Bromobenzo[h]quinoline (CAS 152583-10-3, molecular formula C₁₃H₈BrN, molecular weight 258.11 g/mol) is a brominated heterocyclic compound in the benzo[h]quinoline family, a class of tricyclic fused-ring N-heterocycles recognized as C,N-cyclometalating ligand scaffolds structurally analogous to 2-phenylpyridine [1]. The bromine substituent occupies the C10 position—the peri carbon adjacent to the quinoline nitrogen—which is the established site of direct cyclometalation with transition metals including Ir(III), Pd(II), Rh(I), and Ru(II) [2]. This compound is distinguished primarily by its dual identity as a cross-coupling electrophile (via the C10–Br bond) and as a precursor to the C10-metalated coordination motif that underpins its application in phosphorescent OLED emitters and catalytic complexes. The predicted physicochemical profile includes a melting point of 99 °C, a boiling point of 402.9 ± 18.0 °C, a density of 1.544 ± 0.06 g/cm³, and a pKa of 2.39 ± 0.40 .

Why 10-Bromobenzo[h]quinoline Cannot Be Replaced by Its 5-Bromo, 10-Chloro, or Parent Benzo[h]quinoline Analogs in Targeted Applications


The benzo[h]quinoline scaffold supports several regioisomeric monobrominated variants—most notably 5-bromobenzo[h]quinoline (CAS 854046-61-0) —and the corresponding 10-chloro analog (CAS 408328-57-4). These positional isomers and halogen variants are not interchangeable for applications that depend on the C10 position. The C10 carbon is the exclusive site of thermally or transition-metal-induced cyclometalation for Ir(III), Pd(II), Rh(I), and Ru(II), forming the characteristic five-membered M–N∩M–C10 chelate ring [1]. A bromine atom at C5 cannot direct metalation to that same locus and instead generates a distinct substitution topology with different steric and electronic consequences for subsequent derivatization. Similarly, substituting 10-chlorobenzo[h]quinoline for the 10-bromo compound introduces a measurable reactivity trade-off: the C–Br bond (bond dissociation energy ca. 70 kcal/mol) is inherently more labile toward oxidative addition than the C–Cl bond (ca. 83 kcal/mol) under standard Pd⁰ catalysis, yet the specific catalyst–ligand system can invert this expected order—making the choice of halogen non-trivial [2]. Quantitative evidence supporting these substitution barriers is provided in Section 3.

Quantitative Differentiation Evidence: 10-Bromobenzo[h]quinoline vs. 10-Chlorobenzo[h]quinoline, 5-Bromobenzo[h]quinoline, and Parent Benzo[h]quinoline


Suzuki–Miyaura Cross-Coupling: 10-Bromo vs. 10-Chloro Benzo[h]quinoline Under Standard Conditions

In a direct head-to-head comparison under Suzuki–Miyaura conditions (0.1 mmol scale, 1.05 equiv. aryl boronic acid, 10 mol% Pd(OAc)₂, P(O)Ph₃ additive), 10-bromobenzo[h]quinoline (1a) and 10-chlorobenzo[h]quinoline (1b) were evaluated for cross-coupling efficiency [1]. The 10-bromo substrate achieved 98% isolated yield with CsF in dioxane–H₂O (2:1) after 18 h at ambient temperature [REFS-1, Table 2, Entry 1]. Under identical conditions, the 10-chloro substrate reached 100% isolated yield in only 0.5 h [REFS-1, Table 2, Entry 3]. While the chloro analog displayed a counterintuitively faster reaction rate—noted as inconsistent with the standard oxidative addition reactivity order (C–Br > C–Cl)—the bromo compound nonetheless delivers near-quantitative isolated product yield under conditions that provide a wider temporal window for reaction monitoring and staged processing.

Synthetic methodology Cross-coupling C10-arylation

Cyclometalation Site Identity: C10 Is the Exclusive Metalation Position for Ir(III) and Pd(II) Complexes

Benzo[h]quinoline (bhqH) undergoes regioselective cyclometalation exclusively at the C10 position upon reaction with Ir(III), Pd(II), Rh(I), and Ru(II) precursors [1][2]. Nonoyama (1974) established that metallation of bhqH with IrCl₃·nH₂O yields [Ir(bhq)₂Cl]₂, in which the bhq ligand is coordinated through the quinoline N(1) atom and the C10 carbon atom, forming a five-membered chelate ring [1]. This C10 selectivity has been confirmed across multiple transition-metal systems: DFT studies of Pd(II)-promoted C–H activation show that the C10 position is the thermodynamically and kinetically favored site due to the directing effect of the quinoline nitrogen [2]. In contrast, 5-bromobenzo[h]quinoline (CAS 854046-61-0) carries the bromine at a position that is not the site of directed cyclometalation; derivatization at C5 produces ligand scaffolds with fundamentally different chelation topology and, consequently, different photophysical and catalytic properties in the resulting metal complexes [3]. This positional specificity means 10-bromobenzo[h]quinoline provides a direct synthetic entry point to C10-functionalized cyclometalating ligands, whereas the 5-bromo isomer does not.

Cyclometalation Iridium(III) complexes Phosphorescent OLEDs

Patent-Backed Industrial Precedent: 10-Bromobenzo[h]quinoline as the Designated Starting Material for OLED Hole-Transport Compounds

Patent US10407394B2 (Merck Patent GmbH, filed 2014, issued 2019) explicitly designates 10-bromobenzo[h]quinoline as the starting compound for synthesizing a family of triarylamine-substituted benzo[h]quinoline derivatives claimed for use as hole-injecting, hole-transport, electron-blocking, and emitting layers in organic electroluminescent devices (OLEDs) [1]. The patent reports a gram-scale C–N coupling between 10-bromobenzo[h]quinoline (19.4 g, 75 mmol) and biphenyl-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amine (27.1 g, 75 mmol) using Pd(OAc)₂/P(t-Bu)₃/NaOt-Bu in toluene, yielding the target triarylamine product after Buchwald–Hartwig amination [REFS-1, ¶0138]. A subsequent Suzuki coupling with 4-bromobenzeneboronic acid (15.47 g, 75 mmol) using Pd(PPh₃)₄ in DME–aqueous NaHCO₃ produced the intermediate 10-(4-bromophenyl)benzo[h]quinoline in 71% yield (39 g) [REFS-1, ¶0142–0143]. Multiple additional intermediates (Int-2-2 through Int-2-8) were prepared in yields ranging from 49% to 58% before final elaboration to hole-transport materials [REFS-1, ¶0144]. No analogous patent was identified designating 5-bromobenzo[h]quinoline or 10-chlorobenzo[h]quinoline as the starting material for this specific class of OLED functional materials.

OLED materials Patent precedent Hole-transport layer

Physical Property Profile: Solid-State Handling and Thermal Stability Window

10-Bromobenzo[h]quinoline is a crystalline solid with a reported melting point of 99 °C . This mp value falls in a practical range for benchtop handling: the compound remains solid at ambient laboratory temperatures (permitting accurate weighing and storage without cold-chain requirements), yet melts well below common reaction temperatures, ensuring full dissolution in refluxing solvents. The predicted boiling point of 402.9 ± 18.0 °C and density of 1.544 ± 0.06 g/cm³ indicate a wide liquid range suitable for high-temperature transformations. In contrast, the parent benzo[h]quinoline is a lower-melting solid (mp ca. 48–52 °C) that can soften under warm ambient conditions, potentially complicating precise weighing. The 10-chloro analog (molecular weight 213.66 g/mol) has a lower mass and different solid-state packing, though its exact melting point is not widely cataloged. The well-defined mp of 99 °C also provides a convenient identity and purity checkpoint by melting point determination before use in sensitive catalytic reactions.

Physicochemical properties Melting point Thermal stability

Commercial Availability with Batch-Specific QC Documentation

10-Bromobenzo[h]quinoline is commercially supplied at a standard purity of 98% from vendors including Bidepharm, which provides batch-specific quality control (QC) documentation including NMR, HPLC, and GC analytical reports . Additional vendors (e.g., AKSci, Chemenu) offer the compound at ≥95% purity . The availability of multi-method batch QC (NMR for structural identity, HPLC or GC for chemical purity) addresses a procurement-critical requirement: the user can verify the absence of debrominated benzo[h]quinoline (a common impurity from incomplete bromination or dehalogenation) and other positional isomers before committing the compound to catalytic reactions where halide purity directly impacts catalyst turnover. In comparison, 10-chlorobenzo[h]quinoline is less widely cataloged by major suppliers with detailed QC documentation, and 5-bromobenzo[h]quinoline—while commercially listed—has a narrower supplier base and fewer published application precedents.

Procurement Quality control Vendor QC data

Application Scenarios for 10-Bromobenzo[h]quinoline: Where the Evidence Supports Prioritization


Synthesis of C10-Arylated Benzo[h]quinolines via Suzuki–Miyaura Cross-Coupling for Atropisomer and Helicene Research

10-Bromobenzo[h]quinoline serves as the electrophilic partner in Pd-catalyzed Suzuki–Miyaura cross-coupling with ortho-substituted aryl boronic acids to generate sterically encumbered C10-arylated benzo[h]quinolines—products that exhibit restricted rotation about the biaryl axis and are isolable as atropisomers [1]. The 98% isolated yield achievable with the Pd(OAc)₂/P(O)Ph₃ system (Section 3, Evidence Item 1) supports preparative-scale synthesis. This chemistry was further extended by the same group to a scalable, copper-mediated cross-coupling/cycloisomerization sequence producing 1-aza[6]helicenes on gram scale (92% yield for the key cross-coupling step) [2]. Researchers pursuing chiral helicene ligands, molecular switches, or nonlinear optical materials should select 10-bromobenzo[h]quinoline as the entry point to this validated synthetic pathway.

Precursor to Cyclometalated Ir(III) Phosphorescent Emitters for OLED Development

The C10 position of 10-bromobenzo[h]quinoline is the exclusive cyclometalation site for Ir(III), as established by Nonoyama (1974) and confirmed by subsequent mechanistic studies (Section 3, Evidence Item 2) [1]. The bromine atom at C10 provides a synthetic handle for pre-functionalization before metalation or for late-stage diversification of the cyclometalated complex. The Merck patent US10407394B2 (Section 3, Evidence Item 3) explicitly uses 10-bromobenzo[h]quinoline to construct triarylamine-functionalized benzo[h]quinoline derivatives for hole-transport and emitting layers in OLEDs, demonstrating the compound's direct industrial relevance [2]. OLED materials scientists developing Ir(bhq)₂(L) or Ir(bhq)₃-type phosphorescent emitters should procure 10-bromobenzo[h]quinoline rather than the 5-bromo isomer because only the C10-substituted scaffold maps onto the metal-binding site.

Palladium-Catalyzed C–N and C–C Bond Formation for Medicinal Chemistry Library Synthesis

The C10–Br bond participates in Buchwald–Hartwig amination and Suzuki–Miyaura coupling under standard conditions (Section 3, Evidence Items 1 and 3), enabling the rapid diversification of the benzo[h]quinoline scaffold at the C10 position [1][2]. The compound's commercial availability at 98% purity with batch-specific QC (Section 3, Evidence Item 5) ensures reproducible performance in parallel synthesis workflows where halide purity is critical for consistent catalytic turnover . Medicinal chemists exploring benzo[h]quinoline-based bioactive libraries (the scaffold has precedents in antimalarial, EGFR-TK inhibitory, and antipsychotic programs) should select 10-bromobenzo[h]quinoline for its documented cross-coupling reactivity, positional specificity, and QC-supported procurement reliability.

Gram-Scale Process Development for Helicene and OLED Intermediate Production

Both the Weimar–Fuchter 1-aza[6]helicene synthesis (92% yield on gram scale) [1] and the Merck OLED patent (19.4 g loading, 75 mmol scale) [2] demonstrate that 10-bromobenzo[h]quinoline is compatible with multi-gram process chemistry. The melting point of 99 °C (Section 3, Evidence Item 4) facilitates accurate bulk weighing without the handling difficulties associated with low-melting solids or viscous liquids . Process chemists scaling up helicene or OLED intermediate production should prioritize 10-bromobenzo[h]quinoline based on these documented scalability precedents, which are absent for the 5-bromo or 10-chloro analogs.

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